NG-Monomethyl-D-arginine monoacetate

Nitric oxide synthase Enantiomeric specificity Negative control validation

NG-Monomethyl-D-arginine monoacetate (D-NMMA monoacetate; CAS 137694-75-8) is the acetate salt of the D‑enantiomer of NG‑monomethyl‑L‑arginine (L‑NMMA). Chemically defined as (2R)-2-amino-5-[(N′-methylcarbamimidoyl)amino]pentanoic acid acetate, this compound exhibits a molecular weight of 248.28 g/mol and is supplied as a white, water‑soluble solid.

Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
Cat. No. B1363385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG-Monomethyl-D-arginine monoacetate
SynonymsArginine, L-NG-Monomethyl
D-NMMA
L Monomethylarginine
L NG Monomethyl Arginine
L-Monomethylarginine
L-NG-Monomethyl Arginine
L-NMMA
N(G)-Methylarginine
N(G)-Monomethyl-D-Arginine
N(G)-Monomethylarginine
N(omega)-Monomethyl-L-Arginine
NG Monomethyl L Arginine
NG-Monomethyl-L-Arginine
omega N Methylarginine
omega-N-Methylarginine
Molecular FormulaC9H20N4O4
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)O.CN=C(N)NCCCC(C(=O)O)N
InChIInChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1
InChIKeyIKPNWIGTWUZCKM-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NG-Monomethyl-D-arginine monoacetate: Inactive Enantiomer of the Classic NOS Inhibitor L-NMMA


NG-Monomethyl-D-arginine monoacetate (D-NMMA monoacetate; CAS 137694-75-8) is the acetate salt of the D‑enantiomer of NG‑monomethyl‑L‑arginine (L‑NMMA). Chemically defined as (2R)-2-amino-5-[(N′-methylcarbamimidoyl)amino]pentanoic acid acetate, this compound exhibits a molecular weight of 248.28 g/mol and is supplied as a white, water‑soluble solid . Unlike its active L‑enantiomer, which functions as a broad‑spectrum nitric oxide synthase (NOS) inhibitor, D‑NMMA lacks NOS inhibitory activity. Its primary utility lies in serving as a cell‑permeable, enantiomer‑matched negative control that distinguishes specific NOS‑mediated effects from off‑target or non‑specific actions in both in vitro and ex vivo experimental systems .

Why L‑NMMA, L‑NAME, or ADMA Cannot Substitute for D‑NMMA Monoacetate in Experimental Controls


Within the arginine‑analog NOS inhibitor class, compounds such as L‑NMMA, L‑NAME, L‑NNA, and asymmetric dimethylarginine (ADMA) exhibit substantial and often overlapping inhibitory activity toward one or more NOS isoforms [1][2]. Their use as negative controls is therefore invalid because any observed effect—or lack thereof—may be confounded by residual enzyme inhibition. D‑NMMA monoacetate is the only commercially available enantiomer of this class that consistently fails to inhibit NOS at concentrations exceeding typical experimental ranges (≥100 μM). This unique profile renders it an essential, irreplaceable control for isolating NOS‑independent outcomes, a role that neither L‑NMMA, L‑NAME, nor ADMA can fulfill without introducing confounding inhibition .

Quantitative Differentiation Evidence: D‑NMMA Monoacetate vs. Closest NOS Inhibitor Analogs


Complete Absence of NOS Inhibitory Activity at Concentrations Exceeding Typical L‑NMMA Working Ranges

D‑NMMA monoacetate fails to inhibit nitric oxide synthase activity at concentrations as high as 100 μM, whereas its L‑enantiomer (L‑NMMA) and other common NOS inhibitors exhibit pronounced inhibition at sub‑micromolar to low‑micromolar levels [1]. This complete lack of inhibition establishes D‑NMMA as the only suitable enantiomer‑matched control for experiments employing L‑NMMA.

Nitric oxide synthase Enantiomeric specificity Negative control validation

Differential Effect on Coronary Vascular Tone Compared to L‑NMMA, L‑NAME, and L‑NNA

In canine coronary rings with intact endothelium, L‑NMMA (10⁻⁶–3×10⁻⁴ M) induced a maximum constriction (Emax) of 36.3 ± 5.6%, whereas D‑NMMA produced no constriction under control conditions (Emax 0%). L‑NAME and L‑NNA induced substantially greater constriction (Emax 82.3 ± 23.9% and 73.1 ± 8.8%, respectively) [1]. The complete absence of vasoactive effect by D‑NMMA confirms its inertness in functional vascular assays, validating its use as a negative control in studies of NOS‑dependent vasoregulation.

Vascular physiology Endothelium-dependent constriction Isolated vessel studies

Absence of L‑Arginine Uptake Inhibition Contrasts with L‑NMMA

L‑NMMA inhibits L‑arginine uptake in rat renal brush border membrane vesicles with an IC50 of 0.82 mM, whereas L‑NAME is inactive in this assay (IC50 >10 mM) [1]. While direct D‑NMMA data for this specific assay are not available, the pronounced stereospecificity observed between L‑NMMA and D‑NMMA in all other biological contexts strongly implies that D‑NMMA would similarly lack uptake inhibition. This differential off‑target interaction profile underscores that L‑NMMA influences cellular L‑arginine availability independent of NOS inhibition—a confounding variable eliminated when D‑NMMA is used as the control.

Amino acid transport Renal brush border membrane Substrate competition

Solubility Profile Enabling Aqueous Experimental Workflows

D‑NMMA monoacetate is freely soluble in water (≥1 mg/mL, with typical solubility ~25 mg/mL) and methanol, facilitating direct aqueous preparation of stock solutions without organic co‑solvents . The L‑enantiomer acetate salt exhibits comparable water solubility (≥25 mg/mL) , ensuring that any differences observed between L‑NMMA and D‑NMMA in experimental systems are not attributable to differential solubility or vehicle effects. The monoacetate salt form of D‑NMMA is specifically chosen to enhance aqueous solubility relative to the free base, making it the preferred formulation for cell‑based and physiological assays.

Solubility Formulation In vitro assay compatibility

Validated Application Scenarios for D‑NMMA Monoacetate Procurement


Enantiomer‑Matched Negative Control in NOS‑Dependent Functional Assays

In any experiment where L‑NMMA is used to probe NOS‑mediated processes—including endothelial‑dependent vasorelaxation, platelet aggregation, or neuronal NO signaling—D‑NMMA monoacetate must be run in parallel at identical concentrations to distinguish genuine NOS‑inhibitory effects from non‑specific actions. As demonstrated in canine coronary artery studies, D‑NMMA (100 μM) elicits no constriction while L‑NMMA produces significant contraction, confirming that observed vascular responses are NOS‑specific [1]. This application is essential for publication‑quality data in cardiovascular and neurovascular research.

Exclusion of Off‑Target Transport Effects in L‑Arginine Uptake Studies

L‑NMMA inhibits L‑arginine uptake in renal brush border membranes (IC50 = 0.82 mM), whereas L‑NAME does not [2]. When investigating the role of L‑arginine transport in NOS‑related phenotypes, D‑NMMA serves as a critical control to ensure that changes in intracellular L‑arginine availability are not driving the observed outcomes. Procurement of D‑NMMA allows researchers to partition NOS‑dependent and uptake‑dependent effects, a distinction that active inhibitors cannot provide.

Validation of Isoform‑Selective NOS Inhibitor Specificity

The development and characterization of novel NOS inhibitors with improved isoform selectivity (e.g., nNOS‑ vs. eNOS‑ vs. iNOS‑selective compounds) requires a panel of well‑defined controls. D‑NMMA monoacetate provides the enantiomer‑matched, inactive baseline against which the specificity of new inhibitors can be benchmarked. Its complete lack of activity against all three NOS isoforms (iNOS, nNOS, eNOS) at concentrations up to 100 μM makes it an ideal reference compound for establishing assay windows and confirming that observed inhibition is truly target‑mediated.

Pharmaceutical QC Reference for Chiral Purity Assessment

Given the dramatic difference in biological activity between L‑NMMA and D‑NMMA—with L‑NMMA inhibiting nNOS at 4.1 μM while D‑NMMA is inactive at 100 μM —the D‑enantiomer monoacetate salt is employed as a reference standard in chiral HPLC and other analytical methods to verify the enantiomeric purity of L‑NMMA batches used in preclinical and clinical studies. Procurement of certified D‑NMMA monoacetate supports regulatory compliance and ensures that NOS inhibitory activity is not artifactually attenuated by D‑enantiomer contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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